PHT-7.3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves understanding how the compound is synthesized. It includes the reactants used, the conditions required, and the mechanism of the reaction .Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which these reactions occur, and the products formed .Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, molar mass, and specific heat capacity .Applications De Recherche Scientifique

Recherche sur le cancer : ciblage du KRAS mutant

PHT-7.3 a été identifié comme un inhibiteur du domaine d'homologie Pleckstrin (PH) de CNK1, qui bloque sélectivement la croissance des cellules et des tumeurs KRAS mutantes . Ce composé se lie au domaine PH de CNK1, empêchant son interaction avec le KRAS mutant au niveau de la membrane plasmique, inhibant ainsi les voies de signalisation en aval impliquées dans la prolifération et la survie des cellules cancéreuses .

Développement de médicaments : Inhibition sélective

La propriété d'inhibition sélective de this compound en fait un candidat prometteur pour le développement de médicaments, en particulier pour les affections induites par les gènes KRAS mutants . Sa capacité à distinguer entre le KRAS mutant et de type sauvage pourrait conduire à des thérapies ciblées avec moins d'effets secondaires.

Pharmacocinétique : études in vivo

This compound a démontré de bonnes propriétés pharmacocinétiques in vivo, ce qui le rend adapté au développement ultérieur en un agent thérapeutique . Son efficacité sur des modèles animaux à certaines doses fournit une base pour la détermination de la posologie dans les essais cliniques futurs.

Modélisation moléculaire : analyse structurale

L'identification de this compound impliquait la modélisation moléculaire et la modification structurale, soulignant son application dans le domaine de la chimie computationnelle pour la conception de médicaments . Cette approche peut être utilisée pour prédire comment les changements structuraux peuvent affecter l'efficacité et la sélectivité du composé.

Recherche biomédicale : interaction avec les protéines d'échafaudage

La recherche sur this compound contribue à la compréhension des interactions des protéines d'échafaudage dans la signalisation cellulaire . En inhibant CNK1, this compound permet d'élucider le rôle des protéines d'échafaudage dans la propagation des signaux qui conduisent aux réponses cellulaires.

Stratégies thérapeutiques : blocage du KRAS oncogène

Le mécanisme d'action du composé offre une nouvelle stratégie thérapeutique pour bloquer l'activité du KRAS oncogène via le domaine PH de CNK1 . Cela pourrait potentiellement réduire l'efficacité de la signalisation Ras et la croissance tumorale chez les patients atteints de cancers induits par le KRAS mutant.

Mécanisme D'action

Target of Action

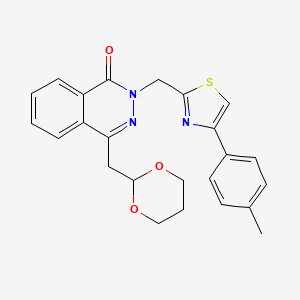

PHT-7.3, also known as Chembl4528582 or 4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one, is a selective inhibitor of the connector enhancer of kinase suppressor of Ras 1 (Cnk1) pleckstrin homology (PH) domain . The primary target of this compound is the Cnk1 PH domain, which plays a crucial role in the regulation of cell growth and differentiation .

Mode of Action

This compound interacts with its target, the Cnk1 PH domain, by binding to it with a dissociation constant (Kd) of 4.7 μM . This interaction inhibits the function of Cnk1, thereby affecting the signaling of mut-KRas .

Biochemical Pathways

The inhibition of Cnk1 by this compound affects the Ras signaling pathway . This pathway is involved in cell growth and differentiation, and its dysregulation is often associated with the development of cancer . By inhibiting the Cnk1 PH domain, this compound disrupts the signaling of mut-KRas, thereby affecting the downstream effects of the Ras signaling pathway .

Result of Action

The result of this compound’s action is the inhibition of mut-KRas cancer cell and tumor growth and signaling . This leads to a decrease in the proliferation of cancer cells, demonstrating the antitumor activity of this compound .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

PHT-7.3 plays a crucial role in biochemical reactions, particularly in the context of cancer biology . It interacts with the PH domain of Cnk1, preventing plasma membrane colocalization with mutant KRas . This interaction inhibits mutant KRas, but not wild-type KRas, cancer cell and tumor growth and signaling .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting the growth and signaling of mutant KRas cancer cells . This includes an impact on cell signaling pathways, specifically the Ras/Raf/Mek/Erk signaling cascade .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding selectively to the PH domain of Cnk1 . This prevents plasma membrane colocalization with mutant KRas, thereby inhibiting its activation . This selective inhibition blocks the growth and Raf/Mek/Erk, Rho, and RalA/B signaling in mutant KRas lung and colon cancer cells .

Temporal Effects in Laboratory Settings

Over time, this compound has demonstrated desirable qualities in laboratory settings, including good in vivo pharmacokinetic properties . It exhibits cytostatic antitumor activity when dosed daily at 200 mg/kg intraperitoneally for up to 20 days .

Propriétés

IUPAC Name |

4-(1,3-dioxan-2-ylmethyl)-2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]methyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O3S/c1-16-7-9-17(10-8-16)21-15-31-22(25-21)14-27-24(28)19-6-3-2-5-18(19)20(26-27)13-23-29-11-4-12-30-23/h2-3,5-10,15,23H,4,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPMVLVIYVAFSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)CN3C(=O)C4=CC=CC=C4C(=N3)CC5OCCCO5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What is the mechanism of action of PHT-7.3 in inhibiting mutant KRAS-driven cancer cell growth?

A1: this compound selectively targets the pleckstrin homology (PH) domain of Connector Enhancer of Kinase Suppressor of Ras 1 (CNK1). [, ] CNK1 normally interacts with mutant KRAS at the plasma membrane, enhancing its signaling through the Raf/MEK/ERK, Rho, and RalA/B pathways, ultimately driving cell proliferation, survival, and migration. [, ] By binding to the PH domain, this compound disrupts the co-localization of CNK1 with mutant KRAS at the plasma membrane, effectively inhibiting downstream signaling and leading to cell cycle arrest and reduced tumor growth. [, ] This mechanism is particularly relevant for cancers driven by mutant KRAS, a common oncogenic driver lacking effective targeted therapies. [, ]

Q2: What is the evidence that this compound's effect is mediated through the inhibition of CNK1's PH domain?

A2: Several lines of evidence support the conclusion that this compound exerts its effects through binding to the PH domain of CNK1:

- Direct Binding: Research demonstrated that this compound directly and selectively binds to the PH domain of CNK1. []

- Co-localization Disruption: Treatment with this compound was shown to disrupt the co-localization of CNK1 and mutant KRAS at the plasma membrane, a process dependent on the PH domain's interaction with membrane lipids. []

- Functional Effects Mimic CNK1 Depletion: The observed inhibition of downstream KRAS signaling, reduced cell growth, and increased cell cycle arrest upon this compound treatment are consistent with the effects observed when CNK1 is genetically depleted. []

Q3: What preclinical data are available to support the potential of this compound as an anti-cancer agent?

A3: Preclinical studies demonstrated that this compound:

- Inhibits Cell Growth: this compound selectively inhibited the growth of mutant KRAS harboring non-small cell lung cancer (NSCLC) and colon cancer cells in vitro, while having minimal effects on cells with wild-type KRAS. [, ]

- Reduces Tumor Growth: In vivo studies using xenograft models of mutant KRAS NSCLC demonstrated significant tumor growth inhibition upon treatment with this compound, with no effect observed in wild-type KRAS models. []

- Synergistic Effects: this compound showed enhanced anti-tumor activity when combined with other targeted therapies like erlotinib and trametinib in preclinical models. []

Q4: What are the future directions for research on this compound?

A4: Further investigations are warranted to:

- Delaney, R. et al. Selective inhibition of mutant KRAS cell and tumor growth by this compound, an inhibitor of the KRas signaling nanocluster protein Cnk1 [abstract]. In: Proceedings of the American Association for Cancer Research Annual Meeting 2017; 2017 Apr 1-5; Washington, DC. Philadelphia (PA): AACR; Cancer Res 2017;77(13 Suppl):Abstract nr 3015. doi:10.1158/1538-7445.AM2017-3015

- Indarte, M. et al. An Inhibitor of the Pleckstrin Homology Domain of CNK1 Selectively Blocks the Growth of Mutant KRAS Cells and Tumors. Mol Cancer Ther. 2019 May;18(5):900-910. doi: 10.1158/1535-7163.MCT-18-0650.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2579505.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2579507.png)

![5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane](/img/structure/B2579508.png)

![(2-ethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2579515.png)

![2-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2579517.png)

![[1-(1-Pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)